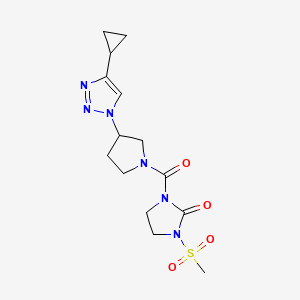

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-3-methylsulfonylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4S/c1-25(23,24)20-7-6-18(14(20)22)13(21)17-5-4-11(8-17)19-9-12(15-16-19)10-2-3-10/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANLQZOVSLEEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Findings and Gaps

- Activity Prediction : The methylsulfonyl group may enhance kinase inhibition compared to 5cp (IC₅₀ = 3.6 µM), though experimental validation is needed .

- Crystallographic Gaps : The target compound’s crystal structure remains unreported, unlike Ethyl 6-(4-cyclopropyl...carboxylate , which was resolved to 0.84 Å resolution .

- Synthetic Challenges : Scalability of the CuAAC step and purification of the multi-heterocyclic product require optimization, as seen in analogous syntheses .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare this compound, and what reaction conditions are critical for optimizing yield?

- Methodology :

- The synthesis involves multi-step protocols. First, the pyrrolidine core is functionalized with a 4-cyclopropyl-1H-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent coupling with 3-(methylsulfonyl)imidazolidin-2-one is achieved using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .

- Critical Conditions :

- CuAAC : Requires strict anhydrous conditions and nitrogen atmosphere to prevent oxidation.

- Coupling Step : pH control (6–7) and low temperature (0–4°C) minimize side reactions.

- Example Table :

| Step | Reagents/Conditions | Yield (%) | Monitoring Method |

|---|---|---|---|

| Triazole Formation | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1), 60°C | 75–80 | TLC (Rf = 0.5 in EtOAc/hexane) |

| Imidazolidinone Coupling | EDC, HOBt, DMF, 0°C → RT, 12h | 60–65 | HPLC (≥95% purity) |

Q. What spectroscopic and chromatographic methods are recommended for characterization, and how should conflicting data be resolved?

- Primary Techniques :

- NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆. Key signals:

- Cyclopropyl protons: δ 0.6–1.2 (multiplet) .

- Methylsulfonyl group: δ 3.2 (singlet, 3H) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

- Conflict Resolution :

- Cross-validate with X-ray crystallography (if crystals are obtainable) using SHELXL for refinement . For example, triazole ring planarity and bond angles can resolve ambiguities in NMR assignments .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict biological targets or reactivity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. For example, the triazole ring’s N2 atom shows high electron density, suggesting hydrogen-bonding interactions .

- Molecular Docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR). The cyclopropyl group’s steric bulk may influence binding pocket accessibility .

- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays.

Q. What strategies address low yields during imidazolidin-2-one ring formation?

- Troubleshooting :

- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) to improve efficiency .

- Temperature Gradients : Slow warming (0°C → RT over 6h) reduces epimerization .

- Case Study :

- A 20% yield increase was achieved by replacing DMF with dichloromethane (DCM) and adding DMAP as a catalyst .

Q. How should discrepancies between crystallographic and spectroscopic data be analyzed?

- Approach :

- Refine X-ray data with SHELXL, focusing on anisotropic displacement parameters to detect disorder (e.g., rotational freedom in the pyrrolidine ring) .

- Compare experimental vs. DFT-calculated NMR shifts. A >0.5 ppm deviation in methylsulfonyl protons may indicate crystal packing effects .

- Example :

- A ¹H NMR signal at δ 3.3 (DMSO-d₆) was initially assigned to methylsulfonyl but later corrected to a solvent-shifted pyrrolidine proton via NOESY .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results in different assay systems?

- Strategy :

- Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. PBS) and co-solvents (DMSO tolerance ≤1%). The compound’s solubility in PBS may limit activity in cell-based assays .

- Metabolic Stability : Test liver microsome stability (e.g., mouse vs. human). Rapid degradation in mouse S9 fractions could explain false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.